molecular formula C9H10BrNO2 B13334368 (R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol

(R)-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol

Cat. No.: B13334368
M. Wt: 244.08 g/mol
InChI Key: OQKCWURHCMIEOG-SSDOTTSWSA-N
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Description

®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol is a chemical compound that belongs to the class of oxazines This compound is characterized by the presence of a bromine atom at the 6th position of the oxazine ring and a methanol group attached to the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol typically involves the following steps:

    Formation of the Oxazine Ring: The initial step involves the cyclization of appropriate precursors to form the oxazine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Methanol Group Addition: The final step involves the addition of the methanol group to the 2nd position of the oxazine ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Reduced forms of the compound with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-(6-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Similar structure with a chlorine atom instead of bromine.

    ®-(6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Similar structure with a fluorine atom instead of bromine.

    ®-(6-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol: Similar structure with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in ®-(6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanol imparts unique chemical and biological properties compared to its halogenated analogs. Bromine’s size and electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorine, fluorine, and iodine counterparts.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

[(2R)-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol

InChI

InChI=1S/C9H10BrNO2/c10-6-1-2-9-8(3-6)11-4-7(5-12)13-9/h1-3,7,11-12H,4-5H2/t7-/m1/s1

InChI Key

OQKCWURHCMIEOG-SSDOTTSWSA-N

Isomeric SMILES

C1[C@@H](OC2=C(N1)C=C(C=C2)Br)CO

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Br)CO

Origin of Product

United States

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